6-(3,4-dimethoxyphenyl)-7-(2-ethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
CAS No.: 868148-14-5
Cat. No.: VC4189939
Molecular Formula: C28H26N4O4
Molecular Weight: 482.54
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868148-14-5 |
|---|---|
| Molecular Formula | C28H26N4O4 |
| Molecular Weight | 482.54 |
| IUPAC Name | 9-(3,4-dimethoxyphenyl)-11-(2-ethoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
| Standard InChI | InChI=1S/C28H26N4O4/c1-4-35-20-11-7-6-10-19(20)26-24-25(31-28-29-16-30-32(26)28)18-9-5-8-12-21(18)36-27(24)17-13-14-22(33-2)23(15-17)34-3/h5-16,26-27H,4H2,1-3H3,(H,29,30,31) |
| Standard InChI Key | ZKPNWQMZBDKPOL-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1C2C3=C(C4=CC=CC=C4OC3C5=CC(=C(C=C5)OC)OC)NC6=NC=NN26 |
Introduction
Structural Characteristics and Nomenclature
The compound’s structure features a fused tetracyclic framework:
-
A chromene core (benzopyran) at positions 4,3-d.
-
A 1,2,4-triazolo[1,5-a]pyrimidine system fused to the chromene ring.
-
Substituents at positions 6 and 7:
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₂₆N₄O₄ | |
| Molecular Weight | 482.5 g/mol | |
| CAS Number | 868148-14-5 | |
| Density | Not Available | |
| Melting/Boiling Points | Not Reported |
The absence of reported melting/boiling points underscores the need for further experimental characterization .
Synthesis and Development
Traditional Synthetic Routes
The synthesis of triazolopyrimidine derivatives often begins with functionalized pyrimidine precursors. A representative pathway involves:
-
Nitrosation and Reduction: Starting with 2,6-diamino-4-chloropyrimidine, nitrosation introduces nitroso groups, followed by reduction to 5,6-diaminopyrimidine intermediates .
-
Ring Closure: Condensation with glyoxal or α-ketoaldoximes forms the triazolopyrimidine core .
-
Suzuki Coupling: Palladium-catalyzed cross-coupling introduces aryl groups (e.g., 3,4-dimethoxyphenyl) at position 6 .
-
Functionalization: Nucleophilic displacement at position 4 with piperazine or other amines completes the scaffold .
Green Chemistry Approaches
Recent advances emphasize sustainability. For example, Fe₃O₄@SiO₂-SO₃H nanoparticles enable one-pot syntheses of chromeno-triazolopyrimidines under aqueous conditions, achieving:
-
Yield Optimization: Up to 92% efficiency for analogous compounds.
-
Reusability: The magnetic catalyst retains activity over 5 cycles .
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield | Catalyst Reusability | Source |
|---|---|---|---|---|
| Traditional | Organic solvents, 80°C | ~75% | Low | |
| Fe₃O₄@SiO₂-SO₃H | Water, 80°C | ~90% | High (5 cycles) |
Physicochemical and Electronic Properties
While experimental data for this specific compound remain limited, inferences can be drawn from structural analogs:
-
Lipophilicity: The 3,4-dimethoxy and 2-ethoxy groups increase logP values, suggesting moderate membrane permeability .
-
Acid-Base Behavior: The triazole nitrogen (pKa ~6.5) and pyrimidine moieties may confer pH-dependent solubility .
Biological Activities and Mechanisms
Although direct studies on this compound are scarce, related triazolopyrimidines exhibit:
-
Immunosuppressive Effects: Inhibition of mixed lymphocyte reaction (IC₅₀ = 1.2 μM) and TNF-α production (IC₅₀ = 6.6 μM) in pteridine analogs .
-
Anticancer Potential: Chromeno-triazolopyrimidines intercalate DNA or inhibit topoisomerases, as seen in derivatives like Cevipabulin .
-
Antiviral Activity: Structural analogs disrupt viral protease functions .
Applications and Future Directions
Pharmaceutical Development
The compound’s polyaromatic structure makes it a candidate for:
-
Kinase Inhibitors: Targeting EGFR or CDK2 due to planar topology.
-
Anti-Inflammatory Agents: Modulating NF-κB or COX-2 pathways .
Material Science
Extended π-conjugation suggests utility in organic semiconductors or fluorescent probes .
Sustainability Challenges
Future work should prioritize:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume